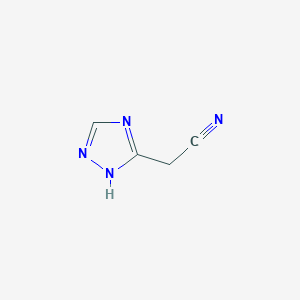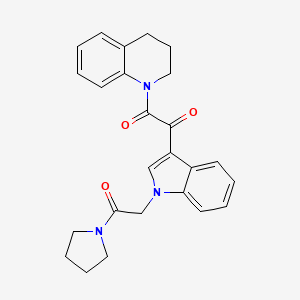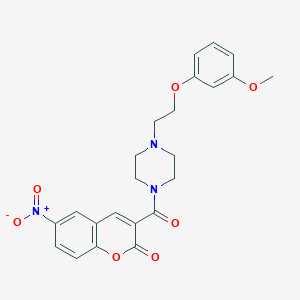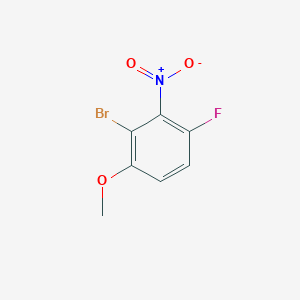
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate, also known as MACC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MACC belongs to the class of adamantyl derivatives, which are known for their unique chemical and physical properties.
作用機序
The mechanism of action of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase CK2 and the modulation of various signaling pathways involved in inflammation and oxidative stress. Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been shown to inhibit the activity of CK2 by binding to its catalytic subunit, which leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase CK2, the modulation of inflammatory signaling pathways, and the reduction of oxidative stress. These effects have been observed in various cell types and animal models, suggesting that Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has broad therapeutic potential.
実験室実験の利点と制限
One of the main advantages of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is also relatively stable and can be easily synthesized in large quantities. However, one limitation of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate, including the development of more potent and selective inhibitors of protein kinase CK2, the exploration of its potential therapeutic effects in other diseases such as diabetes and cardiovascular disease, and the investigation of its pharmacokinetic and pharmacodynamic properties in animal models and humans. Additionally, the development of novel synthesis methods and purification techniques for Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate could lead to improved yields and purity, which would facilitate its use in scientific research.
合成法
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can be synthesized through a multistep process involving the reaction of adamantylamine with cyclohexanone followed by the addition of methyl chloroformate. The final product is obtained through purification using column chromatography. The purity and yield of Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can be improved by optimizing the reaction conditions and purification process.
科学的研究の応用
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has shown promising results as an inhibitor of the protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation. Inflammation research has shown that Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-24-16(22)19(5-3-2-4-6-19)21-17(23)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNINSHILKMNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1-adamantylcarbamoylamino)cyclohexane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)


